molecular formula C11H17NO B3144156 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one CAS No. 54530-10-8

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one

Cat. No.: B3144156
CAS No.: 54530-10-8
M. Wt: 179.26 g/mol
InChI Key: NGOMHSBTLDUYGH-UHFFFAOYSA-N
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Description

4-Methyl-4-azatricyclo[4311~3,8~]undecan-5-one is a complex organic compound with a unique tricyclic structure It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is typically synthesized through the Beckmann rearrangement of adamantanone oxime . This reaction involves the conversion of an oxime to an amide under acidic conditions. The process can be summarized as follows:

    Formation of Adamantanone Oxime: Adamantanone is reacted with hydroxylamine to form adamantanone oxime.

    Beckmann Rearrangement: The oxime is then treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, leading to the rearrangement and formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Beckmann rearrangement remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.

    Biology: The compound’s stability and unique structure make it useful in biochemical studies.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one: Similar in structure but lacks the methyl group.

    5-Methoxy-4-azatricyclo[4.3.1.1~3,8~]undec-4-ene: Contains a methoxy group and an additional double bond.

    10-Methyl-10-azatricyclo[4.3.1.1~3,8~]undecan-8-one: Similar tricyclic structure with different substituents.

Uniqueness

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-10-5-7-2-8(6-10)4-9(3-7)11(12)13/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOMHSBTLDUYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC(C2)CC(C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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